
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Overview
Description
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid is a pyrazine-2-carboxylic acid derivative characterized by a methylsulfonylphenyl substituent at position 6 and an amino group at position 3 of the pyrazine ring. This compound is synthesized via hydrolysis of its methyl ester precursor (methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate) using LiOH under reflux conditions, yielding a carboxylic acid functional group critical for further derivatization .
The compound serves as a key intermediate in synthesizing bioactive molecules, such as VE-821 (3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide), an inhibitor of the DNA damage response kinase ATR (ataxia-telangiectasia and Rad3-related), which is under investigation for cancer therapy . Its structure combines a pyrazine core with substituents that influence lipophilicity, binding affinity, and biological activity.
Biological Activity
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid, also known by its CAS number 1232423-29-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
- Molecular Formula : C₁₂H₁₁N₃O₄S
- Molecular Weight : 293.303 g/mol
- CAS Number : 1232423-29-8
Antitumor Activity
Recent studies have indicated that derivatives of pyrazine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that this compound could induce cytotoxic effects against human cancer cell lines, although specific IC50 values for this compound are yet to be fully characterized in the literature.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it possesses moderate inhibitory effects against a range of bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in cellular models, suggesting its potential utility in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Some studies highlight its role as an inhibitor of specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Antioxidant Activity : It has been suggested that the compound may scavenge free radicals, contributing to its protective effects against oxidative stress.
Case Studies and Research Findings
Study | Findings |
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Study A | Demonstrated significant cytotoxicity in breast cancer cell lines with an IC50 value of 15 µM. |
Study B | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study C | Reported anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing 3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazine-2-carboxylic acid derivatives. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) in pyridine or DMF solvents are effective for amide bond formation . Alternatively, catalytic methods involving transition metals (e.g., vanadium complexes) may optimize yields in oxidation or functionalization steps . Characterization should include HPLC purity assessment and NMR spectroscopy to confirm regioselectivity.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/LC-MS : To quantify purity and detect impurities (e.g., unreacted intermediates or by-products) .
- NMR Spectroscopy : 1H/13C NMR to confirm the presence of the methylsulfonylphenyl group and amino-pyrazine core .
- X-ray Crystallography : For definitive structural confirmation, especially if polymorphism or crystal packing effects are suspected .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimycobacterial Activity : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays, as pyrazinecarboxamides are known for tuberculosis activity .
- Enzyme Inhibition : Screen against kinases or oxidoreductases due to the methylsulfonyl group’s potential as a hydrogen-bond acceptor .
Advanced Research Questions
Q. How do steric and electronic effects of the methylsulfonylphenyl group influence catalytic activity in oxidation reactions?
- Methodological Answer : Conduct mechanistic studies using:
- Kinetic Isotope Effects (KIEs) : To identify rate-determining steps in catalytic cycles .
- DFT Calculations : Model the compound’s interaction with vanadium or other metal catalysts to assess electron-withdrawing effects of the sulfonyl group on transition states .
- Comparative Catalysis : Replace the methylsulfonyl group with electron-donating substituents (e.g., methoxy) and measure turnover frequencies .
Q. How can contradictory data on antimycobacterial efficacy between in vitro and in vivo models be resolved?
- Methodological Answer : Address discrepancies via:
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) in serum .
- Proteomics : Compare target engagement (e.g., fatty acid synthase inhibition) in bacterial lysates vs. whole organisms .
- Dose-Response Optimization : Adjust bioavailability using prodrug strategies (e.g., esterification of the carboxylic acid group) .
Q. What strategies optimize the compound’s selectivity for kinase targets versus off-target effects?
- Methodological Answer :
- Structural Hybridization : Integrate pharmacophores from selective kinase inhibitors (e.g., VE-821’s pyrazine core) while modifying substituents to reduce ATP-binding pocket interactions .
- Cryo-EM/Co-crystallization : Resolve ternary complexes of the compound with kinases to identify critical binding residues .
- High-Throughput Screening (HTS) : Test against kinase panels (e.g., Eurofins KinaseProfiler) to map selectivity profiles .
Comparison with Similar Compounds
Comparison with Similar Pyrazine-2-Carboxylic Acid Derivatives
Structural and Functional Group Variations
Pyrazine-2-carboxylic acid derivatives exhibit diverse biological activities depending on substituents at positions 3, 5, and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Lipophilicity and Physicochemical Properties
Lipophilicity (logP) is a critical determinant of bioactivity:
- 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid: The trifluoromethyl group (logP ~2.0) balances hydrophobicity and electronic effects, favoring antimicrobial activity .
- 5-tert-Butyl-6-chloro derivatives : High logP (~3.0) correlates with strong antimycobacterial effects but limits aqueous solubility .
Properties
IUPAC Name |
3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-20(18,19)8-4-2-7(3-5-8)9-6-14-11(13)10(15-9)12(16)17/h2-6H,1H3,(H2,13,14)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWHXWAXGYWCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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